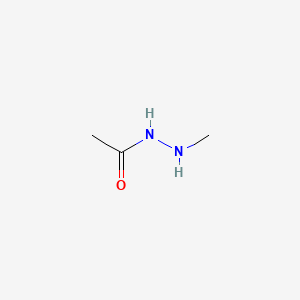

N'-Methylacetohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

29817-35-4 |

|---|---|

Molecular Formula |

C3H8N2O |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

N'-methylacetohydrazide |

InChI |

InChI=1S/C3H8N2O/c1-3(6)5-4-2/h4H,1-2H3,(H,5,6) |

InChI Key |

OMMMMWZZJZZMLV-UHFFFAOYSA-N |

SMILES |

CC(=O)NNC |

Canonical SMILES |

CC(=O)NNC |

Other CAS No. |

29817-35-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methylacetohydrazide

One-Step Synthetic Routes

The synthesis of N'-Methylacetohydrazide derivatives can be achieved through straightforward one-step methodologies. A notable example is the synthesis of 2-hydroxy-N'-methylacetohydrazide. This process involves the reaction of a carboxylic acid derivative with an N-alkyl hydrazine (B178648). nih.gov Specifically, the interaction of methylhydrazine with ethyl glycolate (B3277807) provides a direct route to 2-hydroxy-N'-methylacetohydrazide. nih.gov This method is advantageous due to the use of inexpensive reagents. nih.gov

The general approach for the synthesis of hydrazides involves the reaction of an ester with a hydrazine. For instance, acetohydrazide itself can be synthesized from ethyl acetate (B1210297) and hydrazine. This foundational reaction highlights the utility of esters as precursors for hydrazide synthesis.

Regioselective Synthesis and Isomerization

A significant aspect of the synthesis of N'-substituted hydrazides is the potential for the formation of regioisomers. The reaction of a carboxylic acid derivative with methylhydrazine can lead to methylation at either the N' or N position of the resulting acetohydrazide.

Synthesis of 2-hydroxy-N'-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide

The reaction of ethyl glycolate with methylhydrazine yields a mixture of two regioisomers: 2-hydroxy-N'-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide. nih.gov These isomers differ in the position of the methyl group on the hydrazide backbone. nih.gov This one-step synthesis provides a direct route to both compounds simultaneously. nih.gov The formation of these isomers underscores the challenge of controlling regioselectivity in such reactions. While methods using protected N-alkyl hydrazines can yield a single desired regioisomer, they often involve more steps and expensive reagents. nih.gov

Table 1: Synthesis of 2-hydroxy-N'-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide

| Reactants | Products | Key Features |

| Ethyl glycolate, Methylhydrazine | 2-hydroxy-N'-methylacetohydrazide, 2-hydroxy-N-methylacetohydrazide | One-step synthesis, formation of a mixture of regioisomers. |

Challenges in Regioisomer Separation

A primary challenge in the synthesis of this compound derivatives is the separation of the resulting regioisomers. nih.gov The structural similarity of 2-hydroxy-N'-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide makes their separation difficult. Techniques such as flash column chromatography have been employed to isolate the individual isomers. nih.gov The ability to obtain pure regioisomers is crucial for subsequent reactions, such as the synthesis of 1,2,4-triazoles, as it allows for the direct formation of specific N1- and N2-methylated products, thereby avoiding more complex purification steps. nih.gov

Reactions Involving the Hydrazide Moiety

The hydrazide functional group in this compound is a versatile synthon for a variety of chemical transformations, including condensation and cyclization reactions. These reactions are fundamental in the synthesis of a wide range of organic compounds.

Condensation Reactions to Form Schiff Bases

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule. While specific examples detailing the condensation of this compound are not prevalent in the provided search results, the general reactivity of hydrazides suggests its capability to form N'-methyl-N-acylhydrazones. These reactions are typically straightforward and can often be achieved by simply mixing the reactants.

Cyclization Reactions to Form Heterocyclic Compounds

The hydrazide moiety is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. The use of pure N-methyl regioisomers of hydrazides is particularly important in the synthesis of 1,2,4-triazoles, as it allows for the controlled formation of either N1- or N2-methylated products. nih.gov

Additionally, hydrazones derived from hydrazides can be used as precursors for the synthesis of other heterocyclic systems. For example, the reaction of hydrazones with compounds containing suitable functional groups can lead to the formation of pyrazoles. The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. While direct cyclization of this compound is not explicitly detailed, its derivatives, such as the corresponding hydrazones, would be expected to participate in such cyclization reactions to yield substituted pyrazole (B372694) structures.

Formation of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles from acylhydrazides like this compound is a well-established area of heterocyclic chemistry. Two classical methods, the Pellizzari reaction and the Einhorn-Brunner reaction, provide effective routes to this scaffold. scispace.comwikipedia.org

The Pellizzari reaction involves the condensation of an acylhydrazide with an amide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole. wikipedia.orgimist.ma When this compound is reacted with an amide such as formamide, it is expected to yield a 1,5-dimethyl-1H-1,2,4-triazole. The reaction proceeds through the initial formation of a diacylhydrazine intermediate, which then undergoes cyclization and dehydration. wikipedia.org Microwave irradiation has been shown to improve yields and reduce reaction times for this type of transformation. uthm.edu.my

Alternatively, the Einhorn-Brunner reaction utilizes the condensation of a substituted hydrazine with a diacylamine in the presence of a weak acid. scispace.comwikipedia.org This method can also be adapted to form 1,2,4-triazoles from this compound.

A common and practical laboratory-scale synthesis involves reacting the acylhydrazide with an orthoester, such as triethyl orthoformate. This reaction first forms an ethoxymethylenehydrazide intermediate, which can then be cyclized with an amine to furnish the 1,2,4-triazole (B32235) ring.

Representative Data for 1,2,4-Triazole Formation

| Reactant 1 | Reactant 2 | Method | Conditions | Product | Typical Yield |

|---|---|---|---|---|---|

| This compound | Formamide | Pellizzari Reaction | Heat (150-250 °C) or Microwave | 1,5-Dimethyl-1H-1,2,4-triazole | Low to Moderate |

| This compound | Triethyl orthoformate | Orthoester Condensation | Reflux, followed by amine addition | 5-Methyl-1-methyl-1H-1,2,4-triazole | Moderate to Good |

Formation of Pyrazole Derivatives

The most prominent method for synthesizing pyrazole derivatives from hydrazine compounds is the Knorr pyrazole synthesis . name-reaction.comjk-sci.com This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione) or a β-ketoester like ethyl acetoacetate. chemhelpasap.comorganic-chemistry.org

The reaction of this compound with a symmetric 1,3-diketone like acetylacetone is expected to yield a single pyrazole product, 1-acetyl-3,5-dimethyl-1H-pyrazole, after the loss of two water molecules. However, the reaction with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of two regioisomeric pyrazoles. nih.gov The regioselectivity is determined by which of the two carbonyl carbons undergoes the initial nucleophilic attack by the hydrazine. name-reaction.comjk-sci.com The reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid. chemhelpasap.com

Representative Data for Pyrazole Formation (Knorr Synthesis)

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Solvent | Catalyst | Product | Typical Yield |

|---|---|---|---|---|---|

| This compound | Acetylacetone | Ethanol | Acetic Acid (catalytic) | 1-Acetyl-3,5-dimethyl-1H-pyrazole | Good to Excellent |

| This compound | Ethyl Acetoacetate | Propanol | Acetic Acid (catalytic) | 3-Methyl-1-acetyl-1H-pyrazol-5(4H)-one | Good |

Formation of Oxadiazine and Triazinone Derivatives

The synthesis of six-membered heterocyclic systems like oxadiazines and triazinones from this compound is also achievable. The formation of 1,3,4-oxadiazine derivatives can be accomplished through the reaction of acylhydrazides with compounds such as α-haloketones or vinyl cyanides. For instance, the reaction of an acetohydrazide with various vinyl cyanides has been shown to produce 2-methyl-5-aryl-4H-1,3,4-oxadiazines under catalyst-free conditions in water. Another modern approach involves the aerobic oxidation of acylhydrazides to form N-acyldiazene intermediates, which then undergo a [2+4] cycloaddition with allenoates. mdpi.com

The synthesis of 1,2,4-triazinone derivatives can be achieved by reacting acylhydrazides with α-keto acids or their corresponding esters. This condensation typically results in the formation of a 6-substituted-3-acyl-1,2,4-triazin-5(4H)-one. The reaction involves the initial formation of a hydrazone at the α-keto position, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester or carboxylic acid carbonyl group, with subsequent elimination of water or alcohol.

Representative Data for Oxadiazine and Triazinone Formation

| Reactant 1 | Reactant 2 | Heterocyclic Product | General Conditions | Typical Yield |

|---|---|---|---|---|

| This compound | α-Haloketone (e.g., Phenacyl bromide) | 1,3,4-Oxadiazine | Reflux in ethanol | Moderate |

| This compound | α-Keto acid (e.g., Pyruvic acid) | 1,2,4-Triazinone | Reflux in acetic acid | Moderate to Good |

Mechanistic Studies of Chemical Transformations

The mechanisms of the chemical transformations involving this compound are generally well-understood through studies of analogous hydrazine and acylhydrazine reactions.

In the Knorr pyrazole synthesis , the mechanism begins with the acid-catalyzed nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. name-reaction.comslideshare.net This is typically the more sterically accessible or electronically favorable carbonyl. This attack is followed by dehydration to form a hydrazone intermediate. chemhelpasap.com The second, terminal nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a five-membered ring intermediate (a dihydroxypyrazolidine). name-reaction.com A final dehydration step, often acid-catalyzed, leads to the formation of the double bonds within the ring, resulting in the stable, aromatic pyrazole product. slideshare.netslideshare.net The initial choice of which carbonyl group is attacked dictates the final regiochemistry of the substituted pyrazole. name-reaction.com

For the Pellizzari synthesis of 1,2,4-triazoles , the mechanism is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide (this compound) onto the electrophilic carbonyl carbon of the amide. wikipedia.org This forms a tetrahedral intermediate. Subsequent proton transfers allow for the elimination of a water molecule, creating an N-acylimidoylhydrazide intermediate. The remaining nitrogen of the original hydrazide moiety then performs an intramolecular nucleophilic attack on the carbonyl of the acyl group that originated from the hydrazide. This ring-closing step forms a five-membered heterocyclic intermediate, which, after another proton migration and elimination of a second water molecule, yields the aromatic 1,2,4-triazole. wikipedia.org

Structural Characterization and Spectroscopic Analysis of N Methylacetohydrazide and Its Derivatives

Advanced Spectroscopic Techniques for Structure Elucidation

Modern spectroscopy offers a powerful, non-destructive means to probe the chemical structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary pieces of the structural puzzle, allowing for a comprehensive characterization of N'-Methylacetohydrazide and its analogues.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For the purposes of this analysis, the spectroscopic data for the derivative 2-hydroxy-N'-methylacetohydrazide will be examined. nih.gov

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of 2-hydroxy-N'-methylacetohydrazide, recorded in DMSO-d₆ at 400 MHz, distinct signals corresponding to each unique proton environment are observed. nih.gov

The spectrum shows five distinct signals. A broad singlet at δ 9.16 ppm is characteristic of the amide proton (NHNCO), which is often deshielded due to resonance and hydrogen bonding. The hydroxyl proton (OH) appears as a broad singlet at δ 5.34 ppm. Another broad singlet at δ 4.81 ppm corresponds to the proton on the nitrogen adjacent to the methyl group (NH(CH₃)). The two protons of the methylene (B1212753) group (CH₂) are chemically equivalent and appear as a sharp singlet at δ 3.82 ppm. Finally, the three protons of the methyl group (CH₃) also appear as a singlet at δ 2.42 ppm, indicating no adjacent protons to couple with. nih.gov

Table 1: ¹H NMR Spectral Data for 2-hydroxy-N'-methylacetohydrazide nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of Protons) | Assignment |

|---|---|---|---|

| 9.16 | Broad Singlet | 1H | NHNCO |

| 5.34 | Broad Singlet | 1H | OH |

| 4.81 | Broad Singlet | 1H | NH(CH₃) |

| 3.82 | Singlet | 2H | CH₂ |

| 2.42 | Singlet | 3H | CH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of 2-hydroxy-N'-methylacetohydrazide (101 MHz, DMSO-d₆), three distinct signals are observed, corresponding to the three unique carbon atoms in the structure. nih.gov

The signal at δ 170.2 ppm is assigned to the carbonyl carbon (C=O), which typically appears in the downfield region of the spectrum due to the deshielding effect of the double-bonded oxygen atom. nih.govresearchgate.net The carbon of the methylene group (CH₂) attached to the hydroxyl group appears at δ 61.0 ppm. The methyl group carbon (CH₃) resonates at δ 38.6 ppm. nih.gov

Table 2: ¹³C NMR Spectral Data for 2-hydroxy-N'-methylacetohydrazide nih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 170.2 | C=O |

| 61.0 | CH₂ |

| 38.6 | CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-hydroxy-N'-methylacetohydrazide, recorded in KBr, shows several characteristic absorption bands that confirm its structure. nih.gov

The broad bands at 3410 cm⁻¹ and 3296 cm⁻¹ are indicative of O-H and N-H stretching vibrations, respectively, typical for hydroxyl and amine/amide groups. A band at 2924 cm⁻¹ corresponds to C-H stretching of the methyl and methylene groups. The strong absorption at 1664 cm⁻¹ is a key feature, assigned to the C=O (carbonyl) stretching vibration of the amide group, often referred to as the Amide I band. Other significant peaks in the fingerprint region include those at 1444 cm⁻¹, 1348 cm⁻¹, and 1076 cm⁻¹, which can be attributed to various bending and stretching vibrations within the molecule, such as C-H bending, C-N stretching, and C-O stretching. nih.gov

Table 3: IR Spectral Data for 2-hydroxy-N'-methylacetohydrazide nih.gov

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3410 | O-H Stretch |

| 3296 | N-H Stretch |

| 2924 | C-H Stretch |

| 1664 | C=O Stretch (Amide I) |

| 1444 | C-H Bend |

| 1348 | - |

| 1076 | C-O Stretch |

| 880 | - |

| 656 | - |

| 572 | - |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and information about its fragmentation pattern.

The molecular formula of this compound is C₃H₈N₂O, giving it a molecular weight of approximately 88.11 g/mol . nih.govnist.gov In the analysis of its derivative, 2-hydroxy-N'-methylacetohydrazide (C₃H₈N₂O₂), using chemical ionization (CI), the protonated molecular ion [M+H]⁺ is observed at an m/z of 105.0. nih.gov This confirms the molecular weight of the derivative to be 104 g/mol . Additionally, a significant fragment ion is detected at m/z 87.0, which corresponds to the loss of a hydroxyl radical ([M − OH]⁺), a common fragmentation pathway for molecules containing an alcohol group. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for identifying chromophores, which are typically unsaturated functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies.

X-ray Crystallography and Solid-State Structural Analysis

There is no publicly available single-crystal X-ray diffraction data for this compound. This fundamental information is a prerequisite for any detailed discussion of its crystal structure, molecular geometry, and conformation in the solid state.

Crystal Structure Determination

Information regarding the crystal system, space group, and unit cell dimensions for this compound is not available in published literature. Such data can only be obtained through experimental single-crystal X-ray diffraction analysis. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice. biointerfaceresearch.com However, this analysis is contingent upon the availability of high-quality crystal structure data. As this data is not available for this compound, a Hirshfeld analysis cannot be conducted.

Hydrogen Bonding Networks

A detailed description of the hydrogen bonding networks, which are crucial in determining the supramolecular architecture of hydrazides, cannot be provided. The identification of specific donor-acceptor distances and the resulting motifs is not possible without experimental structural data. In the case of its hydroxy derivative, molecules are linked by N—H⋯O and O—H⋯N intermolecular hydrogen bonds, forming distinct layers. enamine.net

Quantification of Intermolecular Contacts

The quantification of different intermolecular contacts through the generation of two-dimensional fingerprint plots from Hirshfeld surface analysis is not feasible. This analysis would typically break down the crystal packing into contributions from various interactions, such as H⋯H, O⋯H, and N⋯H contacts. For 2-hydroxy-N'-methylacetohydrazide, H⋯H contacts dominate the crystal packing, contributing 55.3%, followed by H⋯O/O⋯H interactions at 30.8%. enamine.net Similar quantitative insights are not available for this compound.

Computational Chemistry and Theoretical Studies on N Methylacetohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules like N'-Methylacetohydrazide. DFT calculations have been employed to study related compounds, such as N-methylacetamide (NMA) and N-acylhydrazone (NAH) derivatives, providing a framework for understanding this compound. nih.govnih.govresearchgate.net

In studies of similar molecules, DFT calculations using basis sets like the standard triple zeta valence basis set, sometimes augmented with diffuse functions, are performed to analyze the structure and stability of different conformers. nih.gov For N-acylhydrazone derivatives, the CAM-B3LYP functional with a 6-31+G(d,p) basis set has proven effective for accurately describing their conformational and electronic properties, particularly in systems with π-conjugation. nih.gov These methods allow for the determination of key quantum chemical parameters that describe the reactivity and stability of the molecule.

Table 1: Key Parameters from DFT Calculations on Related Hydrazide Structures

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic excitability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | Reveals reactive sites, particularly around the carbonyl oxygen and nitrogen atoms. |

DFT calculations are also foundational for geometry optimization, which determines the most stable three-dimensional arrangement of atoms, and for frequency calculations, which predict vibrational spectra and confirm the nature of stationary points on the potential energy surface. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of this compound and how its shape influences its properties. The flexibility of the molecule arises from rotation around its single bonds, leading to various possible conformers.

Studies on related molecules, such as 2-hydroxy-N'-methylacetohydrazide and other N-acylhydrazone derivatives, reveal important conformational features. nih.govnih.gov For 2-hydroxy-N'-methylacetohydrazide, crystallographic data shows that the 2-hydroxy-acetohydrazide core is nearly planar, with the methyl group rotated relative to this plane. nih.gov The relative orientation of functional groups is key; for instance, the methylamino group and the carbonyl group are in a cis position relative to the C—N bond in this derivative. nih.gov

Theoretical conformational analysis using DFT calculations on N-methylated N-acylhydrazones has shown that N-methylation can significantly alter the preferred dihedral angles. nih.gov Specifically, it can induce a shift from an antiperiplanar to a synperiplanar conformation around the O=C–N–X dihedral angle. nih.gov This highlights how the methyl group in this compound likely plays a significant role in determining its preferred shape. Steric effects imposed by methyl groups can also lead to deviations from planarity, which in turn disrupts the conjugation within the molecule's backbone. nih.gov

Table 2: Conformational Details of this compound and Related Structures

| Feature | Observation in Related Molecules | Implication for this compound |

|---|---|---|

| Molecular Core | The 2-hydroxy-acetohydrazide core is almost planar. nih.gov | The acetohydrazide core of this compound is expected to be largely planar. |

| Methyl Group Orientation | The methyl group is rotated relative to the core plane. nih.gov | The N'-methyl group will likely be out of the main molecular plane, influencing its steric profile. |

| Amide Dihedral Angle (O=C–N–N) | N-methylation can shift the preferred conformation from antiperiplanar to synperiplanar. nih.gov | A synperiplanar conformation may be favored, affecting hydrogen bonding and molecular packing. |

| Group Positions (relative to C-N bond) | The methylamino and carbonyl groups are found in a cis position. nih.gov | This relative positioning influences the molecule's dipole moment and interaction sites. |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations can reliably forecast vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

For N-methylacetamide, DFT has been used to identify the bands in its vibrational spectrum, helping to understand how hydrogen bonding changes in different environments. researchgate.net This approach can be applied to this compound to assign its characteristic vibrational modes, such as the C=O stretch, N-H bend, and C-N stretch.

The prediction of NMR chemical shifts is another powerful application. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide chemical shift values that are in good agreement with experimental data for N-acylhydrazone derivatives. nih.gov By calculating the ¹H and ¹³C NMR spectra for different possible conformers of this compound, it is possible to determine the most likely conformation present in a solution. nih.gov Comparing the calculated and experimental values can confirm the molecular structure and its dominant form. nih.govruc.dk

Table 3: Predicted Spectroscopic Data for this compound Analogs

| Spectroscopy Type | Parameter | Computational Method | Application |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculations | Assignment of functional group vibrations (C=O, N-H, C-N). researchgate.net |

| NMR | ¹³C Chemical Shifts (ppm) | DFT with GIAO method | Structural elucidation and conformational analysis. nih.gov |

| NMR | ¹H Chemical Shifts (ppm) | DFT with GIAO method | Correlation of proton signals with molecular structure. rsc.org |

Simulation of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is essential for explaining its physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in the solid state. Computational techniques like Hirshfeld surface analysis and molecular dynamics (MD) simulations are employed for this purpose. nih.govdovepress.com

Hirshfeld surface analysis, performed on the crystal structure of 2-hydroxy-N'-methylacetohydrazide, provides a quantitative and visual representation of intermolecular contacts. nih.gov This analysis maps properties like dnorm onto the surface, highlighting the regions involved in strong interactions. For this related molecule, the analysis revealed that H···H contacts dominate the crystal packing, accounting for 55.3% of the interactions. nih.gov H···O/O···H interactions, corresponding to hydrogen bonds, also make a significant contribution at 30.8%, followed by N···H/H···N interactions at 9.2%. nih.gov The strongest contacts, visualized as red spots on the dnorm surface, correspond to N—H···O and O—H···N hydrogen bonds that link the molecules into layers. nih.gov

Molecular dynamics simulations can further explore these interactions in a dynamic environment, such as in a liquid state or in solution. dovepress.comresearchgate.net By simulating the movement of molecules over time, MD can provide insights into the strength, lifetime, and geometry of hydrogen bonds and other non-covalent interactions. researchgate.net For N-methylacetamide, simulations have been used to study the formation of hydrogen-bonded clusters and the influence of solvents on molecular association. nih.govresearchgate.net Such simulations for this compound would reveal how it interacts with itself and with solvent molecules, detailing the nature of its hydrogen bond network.

Table 4: Summary of Intermolecular Interactions in a Related Hydrazide Crystal Structure

| Interaction Type | Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | 55.3% | Represents the most frequent, though weaker, van der Waals contacts. nih.gov |

| H···O / O···H | 30.8% | Corresponds to significant intermolecular hydrogen bonding involving carbonyl oxygen. nih.gov |

| N···H / H···N | 9.2% | Represents hydrogen bonding involving the hydrazide nitrogen atoms. nih.gov |

| O···C / C···O | 2.5% | Minor contacts involving the carbonyl carbon and oxygen atoms. nih.gov |

Environmental Fate and Transformation Studies of Hydrazide Compounds General Context

Degradation and Transformation Pathways in Environmental Compartments

The persistence of a chemical in the environment is largely determined by its susceptibility to various degradation processes. For N'-Methylacetohydrazide, these processes include hydrolysis, biodegradation, and photochemical transformation. While specific data for this compound is limited, the behavior of analogous hydrazide and amide compounds provides valuable insights.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the amide and hydrazide bonds are potential sites for hydrolysis.

Amides are generally stable to hydrolysis in neutral water, but the process can be catalyzed by acidic or basic conditions scispace.com. The hydrolysis of acylhydrazines, which are structurally similar to this compound, has been shown to be catalyzed by acid dss.go.th. The proposed mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

However, the plant growth regulator daminozide (B1669788), a substituted hydrazide, is reported to be stable to hydrolysis at pH 5, 7, and 9 over a 30-day period dtic.mil. This suggests that the hydrazide linkage, while potentially susceptible to acid-catalyzed cleavage, can be relatively stable under typical environmental pH conditions. The rate of hydrolysis is also influenced by the electronic properties of the substituents on the acylhydrazide epa.gov.

Given the structure of this compound, it is plausible that hydrolysis could occur, particularly under acidic conditions, to yield acetic acid and methylhydrazine. However, in the absence of specific experimental data, its hydrolytic half-life under various environmental conditions remains speculative.

Table 1: General Hydrolytic Stability of Related Compounds

| Compound Class | General Stability to Hydrolysis | Influencing Factors |

|---|---|---|

| Amides | Generally stable, catalyzed by acid and base scispace.com | pH, temperature |

| Acylhydrazines | Susceptible to acid-catalyzed hydrolysis dss.go.th | pH, electronic properties of substituents epa.gov |

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the environmental dissipation of many organic chemicals. The potential for this compound to be biodegraded can be inferred from studies on similar small hydrazide and amide compounds.

Hydrazine (B178648) and monomethylhydrazine have been shown to be degraded by soil bacteria osti.govresearchgate.net. For instance, Achromobacter sp. has been isolated from soil and shown to degrade hydrazine osti.gov. Similarly, certain bacteria can utilize monomethylhydrazine as a source of carbon and nitrogen researchgate.net. The plant growth regulator daminozide is also reported to be degraded by soil microorganisms and is not persistent in soil dss.go.th. This suggests that the hydrazide functional group can be a target for microbial enzymes.

The amide bond is also known to be susceptible to microbial degradation. Many microorganisms produce amidase enzymes that can hydrolyze amides to carboxylic acids and amines rsc.org. The degradation of short-chain amides in soil and water has been documented, with the rate depending on the specific compound and environmental conditions nih.gov.

Given that both the hydrazide and amide moieties in this compound are found in molecules known to be biodegradable, it is highly probable that this compound is also susceptible to microbial degradation in soil and water. The likely initial step would be the hydrolysis of the amide or hydrazide bond, leading to the formation of acetic acid, methylhydrazine, and subsequently smaller, more readily metabolized molecules.

Table 2: Biodegradation Potential of Related Compounds

| Compound | Biodegradation Potential |

|---|---|

| Hydrazine | Degraded by soil bacteria osti.gov |

| Monomethylhydrazine | Degraded by soil bacteria researchgate.net |

| Daminozide | Degraded by soil microorganisms dss.go.th |

Photochemical transformation, or photolysis, is the degradation of a compound by light. This can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species in the environment.

Hydrazines and hydrazides have been shown to undergo photochemical reactions. A notable transformation is the cleavage of the N-N bond under visible light, often facilitated by a photocatalyst researchgate.net. This process can lead to the formation of amines. The photochemistry of hydrazides can also involve N-C(CO) and N-N bond cleavage upon irradiation nih.gov.

Amides can also undergo photodecomposition, although this is often a slower process compared to other functional groups epa.gov. The primary photochemical reaction for amides is typically a Norrish Type I cleavage of the C-N or C-C bond adjacent to the carbonyl group epa.gov.

For this compound, it is plausible that it could undergo photochemical transformation in sunlit surface waters or on soil surfaces. The potential pathways could include cleavage of the N-N bond to form N-methylacetamide and other products, or cleavage of the amide bond. The exact products and the rate of degradation would depend on the specific environmental conditions, including the presence of photosensitizers.

Table 3: Photochemical Reactivity of Related Compound Classes

| Compound Class | Photochemical Reactivity |

|---|---|

| Hydrazines/Hydrazides | N-N bond cleavage under visible light researchgate.net |

Adsorption and Desorption Behavior in Soil and Sediment

The mobility of a chemical in the environment is largely governed by its tendency to adsorb to soil and sediment particles. For polar organic compounds like this compound, this behavior is complex and influenced by various soil properties.

The key soil components influencing the adsorption of organic compounds are soil organic matter (SOM) and clay minerals epa.govconfex.com. For polar compounds, interactions with soil can be nonlinear, especially at low concentrations dss.go.th. The polarity of the soil organic matter itself is a determining factor for the magnitude of the organic carbon-normalized sorption coefficient (Koc) d-nb.info.

This compound is a small, polar molecule, which suggests it will have a relatively low affinity for sorption to nonpolar organic matter and will likely be mobile in soil. The potential for hydrogen bonding with soil components could play a role in its retention. The sorption of polar organic compounds can be influenced by soil pH, particularly if the compound can be protonated or deprotonated within the environmental pH range epa.gov.

Given its high water solubility and polar nature, this compound is expected to have a low Koc value, indicating a high potential for leaching through the soil profile and into groundwater. However, without experimental data, the precise adsorption and desorption characteristics remain unknown.

Table 4: Factors Influencing Adsorption of Polar Organic Compounds

| Soil Property | Influence on Adsorption |

|---|---|

| Soil Organic Matter (SOM) | Primary sorbent, polarity of SOM is key d-nb.info |

| Clay Minerals | Can adsorb polar compounds through various mechanisms confex.com |

Environmental Persistence Challenges and Methodological Advances in E-Fate Studies

The study of the environmental fate of small, polar, and mobile organic compounds like this compound presents several challenges. These compounds are often difficult to extract from environmental matrices and analyze at low concentrations researchgate.netnih.gov. Their high mobility can lead to rapid transport and dilution, making them difficult to detect and monitor.

Methodological advances are crucial to overcoming these challenges. The development of sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has improved the ability to detect and quantify polar compounds in environmental samples researchgate.netecfr.gov. However, challenges remain in chromatographic retention and ionization of very polar analytes nih.gov.

For assessing environmental fate, standardized laboratory studies, such as those outlined by the OECD, are employed to determine rates of hydrolysis, biodegradation, and photolysis, as well as adsorption/desorption behavior criver.comresearchgate.net. These studies often use radiolabeled compounds to trace the parent compound and its transformation products.

Modeling is another important tool for predicting the environmental fate and transport of chemicals mdpi.comnih.gov. Quantitative Structure-Activity Relationships (QSARs) can be used to estimate physicochemical properties and degradation rates when experimental data are lacking nih.gov. However, the accuracy of these models for small, polar compounds can be limited.

A significant challenge is the identification of transformation products, which may have their own environmental and toxicological profiles nih.govfrontiersin.org. Non-targeted screening methods using high-resolution mass spectrometry are becoming increasingly important for identifying unknown transformation products in complex environmental samples ecfr.gov.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for N'-Methylacetohydrazide, and how can reaction conditions be optimized for purity?

- Methodology :

- Step 1 : React acetohydrazide with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in a polar aprotic solvent (e.g., DMF or dichloromethane) .

- Step 2 : Use a base (e.g., triethylamine or pyridine) to neutralize byproducts like HCl .

- Step 3 : Monitor reaction progress via TLC or HPLC. Optimize temperature (20–40°C) and reaction time (4–12 hours) to balance yield and purity .

- Step 4 : Purify via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify methyl group integration (~δ 2.1–2.5 ppm for N'-CH₃) and hydrazide protons (~δ 9–10 ppm) .

- IR Spectroscopy : Confirm N-H stretching (~3200–3300 cm⁻¹) and C=O (~1650–1700 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (m/z ~118 for base structure) and fragmentation patterns to validate substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodology :

- Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography) .

- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental results .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals .

Q. What strategies optimize regioselectivity in this compound reactions (e.g., alkylation or acylation)?

- Answer :

- Steric Effects : Use bulky substituents to direct reactions to less hindered sites .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems .

- Solvent Polarity : Polar solvents (e.g., DMSO) favor nucleophilic attack on electrophilic carbons .

Q. How can the stability of this compound be assessed under varying pH and thermal conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (~150–200°C for hydrazides) .

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .

- Kinetic Analysis : Calculate half-life (t₁/₂) under accelerated conditions (e.g., 40–60°C) .

Q. What in silico approaches predict the bioactivity of this compound derivatives?

- Answer :

- Molecular Docking : Screen against target proteins (e.g., enzymes in microbial pathways) using AutoDock Vina .

- QSAR Models : Corolate substituent electronic properties (Hammett σ constants) with antimicrobial IC₅₀ values .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology :

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., solvent purity, stirring rate) .

- Quality Control : Implement in-process checks (e.g., inline FTIR for real-time monitoring) .

- Collaborative Validation : Reproduce synthesis across independent labs to identify protocol gaps .

Q. What structural modifications enhance the biological activity of this compound?

- Answer :

- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or chloro (-Cl) substituents to improve antimicrobial potency .

- Hybrid Molecules : Conjugate with triazole or benzimidazole moieties to target multiple pathways .

- Prodrug Design : Incorporate hydrolyzable esters for controlled release in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.